molecular formula C22H23N3O2 B2950712 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide CAS No. 452089-93-9

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide

Cat. No. B2950712
CAS RN: 452089-93-9
M. Wt: 361.445
InChI Key: ZYOLWHDNJSQQFR-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide, also known as LSN2424100, is a novel small molecule compound that has been synthesized and investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide binds to the ATP-binding site of Akt and inhibits its phosphorylation, leading to the downregulation of downstream targets such as mTOR, p70S6K, and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death.
Biochemical and Physiological Effects
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide also induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. One limitation of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for certain experiments.

Future Directions

There are several future directions for the investigation of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide. One direction is to further elucidate its mechanism of action and downstream targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more efficient synthesis methods and analogs of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide could lead to improved potency and selectivity.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the condensation reaction between 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide and 3-hydroxybenzaldehyde in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is moderate, ranging from 40-60%, and the purity can be increased through recrystallization.

Scientific Research Applications

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vitro and in vivo. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(3-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15,26H,2,4,9,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOLWHDNJSQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide

CAS RN

452089-93-9
Record name N'-(3-HO-BENZYLIDENE)-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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